BenchChemオンラインストアへようこそ!

Adomeglivant

Type 2 Diabetes Glycemic Control GCGR Antagonism

Adomeglivant (LY2409021) is the optimal GCGR antagonist for preclinical diabetes research requiring a robust, quantifiable hepatic safety signal. Unlike DPP-4 inhibitors (e.g., sitagliptin) or other GCGR antagonists (e.g., MK-0893), adomeglivant uniquely produces a reproducible 3.72% absolute HFF increase and ALT elevation (+6.8 U/L) over 6 months—enabling mechanistic studies of GCGR-antagonist-induced hepatic steatosis. Its SBP elevation (+4.9 mm Hg) supports cardiovascular safety investigations. With Ki=6.66 nM at GCGR and dual GCGR/GLP-1R antagonist activity, it is ideal for dissecting glucagon/incretin signaling interplay.

Molecular Formula C32H36F3NO4
Molecular Weight 555.6 g/mol
CAS No. 872260-20-3
Cat. No. B8068820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdomeglivant
CAS872260-20-3
Molecular FormulaC32H36F3NO4
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
InChIInChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1
InChIKeyFASLTMSUPQDLIB-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adomeglivant (LY2409021): A Potent, Selective Glucagon Receptor Antagonist for Metabolic Research


Adomeglivant (also known as LY2409021; CAS 1488363-78-5, alternative CAS 872260-20-3) is a synthetic small-molecule allosteric antagonist of the human glucagon receptor (GCGR), a Class B G-protein coupled receptor that regulates hepatic glucose production and systemic glucose homeostasis [1]. In vitro, adomeglivant potently inhibits glucagon-induced cAMP accumulation in HEK293 cells expressing the glucagon receptor (IC₅₀ = 1.8 µM) and demonstrates cross-reactivity at the GLP-1 receptor (IC₅₀ = 1.2 µM for glucagon-induced responses; IC₅₀ = 7-12 µM for GLP-1/exendin-4-induced responses) [2]. The compound exhibits high binding affinity for GCGR (Kᵢ = 6.66 nM) and is orally bioavailable, enabling its use as both an in vitro tool compound and an in vivo probe for investigating glucagon signaling in type 2 diabetes mellitus research [3]. Clinical development by Eli Lilly progressed through Phase 2 studies in patients with type 2 diabetes [4].

Why Adomeglivant Cannot Be Interchanged with Other GCGR Antagonists or Antidiabetic Agents


Glucagon receptor (GCGR) antagonists represent a mechanistically distinct class from incretin-based therapies (e.g., DPP-4 inhibitors like sitagliptin) and other GCGR antagonists (e.g., MK-0893, PF-06291874). Direct head-to-head clinical evidence demonstrates that adomeglivant produces a unique combination of efficacy and safety signals relative to sitagliptin and placebo that are not generalizable across all GCGR antagonists [1]. In a 6-month randomized Phase 2 trial, adomeglivant (20 mg) produced a distinct hepatic safety profile characterized by significant increases in hepatic fat fraction (HFF) and alanine aminotransferase (ALT) versus both sitagliptin and placebo—adverse effects that are not observed to the same magnitude with all GCGR antagonists and that represent a critical differentiating factor for research applications studying glucagon signaling, hepatic lipid metabolism, and the benefit-risk tradeoffs of chronic GCGR blockade [1][2]. Consequently, substituting adomeglivant with another GCGR antagonist (e.g., MK-0893 or PF-06291874) or with an incretin-based comparator (e.g., sitagliptin) would fundamentally alter the experimental phenotype, particularly in studies assessing hepatic steatosis, aminotransferase elevation, or the interplay between glucagon antagonism and liver fat accumulation [2].

Adomeglivant (LY2409021) vs. Comparators: Quantitative Evidence for Scientific Selection


Glycemic Efficacy: HbA1c Reduction vs. Placebo and Sitagliptin in Type 2 Diabetes

In a 6-month, randomized, double-blind Phase 2 trial in patients with type 2 diabetes inadequately controlled on metformin and sulfonylurea, adomeglivant (20 mg once daily) reduced HbA1c significantly versus placebo but not versus sitagliptin 100 mg [1].

Type 2 Diabetes Glycemic Control GCGR Antagonism

Hepatic Safety: Increase in Liver Fat Fraction (HFF) vs. Sitagliptin and Placebo

Adomeglivant treatment for 6 months produced a significant increase in hepatic fat fraction (HFF) measured by MRI versus both sitagliptin and placebo [1]. This represents a class-specific adverse effect of GCGR antagonism that is quantitatively characterized for adomeglivant.

Hepatic Steatosis Liver Fat GCGR Antagonist Safety

Alanine Aminotransferase (ALT) Elevation vs. Sitagliptin and Placebo

In the same Phase 2 trial, adomeglivant was associated with significant elevations in serum alanine aminotransferase (ALT) compared to both sitagliptin and placebo, without concomitant bilirubin elevation (Hy's Law negative) [1].

Liver Enzymes ALT Elevation Hepatotoxicity

Systolic Blood Pressure Increase vs. Sitagliptin and Placebo

Adomeglivant treatment resulted in a modest but statistically significant increase in systolic blood pressure (SBP) compared to both sitagliptin and placebo over 6 months [1].

Cardiovascular Safety Blood Pressure GCGR Antagonist

In Vitro Binding Affinity and Potency: Comparable to MK-0893

Adomeglivant and the prototypical GCGR antagonist MK-0893 exhibit nearly identical binding affinity and functional cAMP inhibition potency in vitro [1][2]. This indicates that for cell-based assays, adomeglivant and MK-0893 are pharmacologically interchangeable at the receptor level.

GCGR Binding cAMP Inhibition In Vitro Pharmacology

Selectivity Profile: Cross-Reactivity at GLP-1R and GIPR

Adomeglivant demonstrates measurable antagonist activity at the GLP-1 receptor (IC₅₀ = 1.2-7 µM) and interacts with a conserved binding motif present in the glucagon receptor (GCGR), GLP-1 receptor (GLP-1R), and GIP receptor (GIPR) [1]. MK-0893, in contrast, exhibits greater selectivity, with IC₅₀ values >10 µM for GLP-1R and GIPR [2].

GPCR Selectivity GLP-1R GIPR Off-Target Activity

Adomeglivant (LY2409021) Application Scenarios in Scientific and Preclinical Research


Investigating Glucagon-Mediated Hepatic Steatosis and Liver Fat Accumulation

Adomeglivant is the optimal tool compound for studies requiring a GCGR antagonist with a robust, quantitatively defined hepatic safety signal. The 3.72% absolute increase in liver fat fraction (HFF) versus sitagliptin over 6 months, coupled with ALT elevations (+6.8 U/L vs. sitagliptin) provides a reproducible in vivo phenotype that can be used to investigate mechanisms of GCGR-antagonist-induced hepatic steatosis, evaluate combination therapies aiming to mitigate this effect (e.g., with SGLT2 inhibitors or GLP-1 agonists), and assess the reversibility of liver fat accumulation upon drug withdrawal [1]. Because this phenotype is not observed with DPP-4 inhibitors like sitagliptin, adomeglivant is uniquely suited for studies that require a clear separation between glycemic efficacy and hepatic adverse effects.

Preclinical Modeling of GCGR Antagonist Cardiovascular Effects

Adomeglivant's documented systolic blood pressure elevation (+4.9 mm Hg vs. sitagliptin) makes it a valuable tool for exploring the cardiovascular consequences of chronic glucagon receptor blockade [1]. Researchers investigating the role of glucagon signaling in vascular tone regulation, cardiac function, or the intersection of GCGR antagonism with the sympathetic nervous system should select adomeglivant over more cardiometabolically neutral GCGR antagonists (e.g., those without reported BP effects) to ensure a measurable cardiovascular phenotype in rodent or large-animal models. The compound can also be employed in studies designed to test whether co-administration of antihypertensive agents or combination with GLP-1 receptor agonists can mitigate the pressor response.

Differentiating GCGR Antagonism from Incretin-Based Therapies in Comparative Efficacy Studies

Adomeglivant is the only GCGR antagonist with publicly available, direct head-to-head Phase 2 trial data versus sitagliptin (a DPP-4 inhibitor) and placebo across multiple efficacy and safety endpoints [1][2]. This makes it the ideal reference compound for designing preclinical studies that seek to dissect the mechanistic differences between glucagon blockade and incretin enhancement. Researchers can use adomeglivant to generate a distinct pharmacodynamic signature (HbA1c reduction, HFF increase, ALT elevation, SBP increase) that serves as a benchmark for evaluating novel GCGR antagonists or for comparing the therapeutic index of glucagon antagonism relative to established diabetes therapies.

Dual GCGR/GLP-1R Antagonism in GPCR Signaling Studies

Given its measurable antagonist activity at both GCGR (IC₅₀ = 1.8 µM) and GLP-1R (IC₅₀ = 1.2-7 µM), adomeglivant is suitable for experiments designed to probe the functional interplay between glucagon and GLP-1 signaling pathways [3]. In contrast to highly selective GCGR antagonists like MK-0893 (GLP-1R IC₅₀ >10 µM), adomeglivant can be used to simultaneously blunt both arms of the glucagon/incretin axis, enabling studies that require a broader inhibition of Class B GPCR signaling. Conversely, if pure GCGR blockade is required, MK-0893 or PF-06291874 may be preferred, highlighting adomeglivant's niche application in multi-receptor pharmacology experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adomeglivant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.